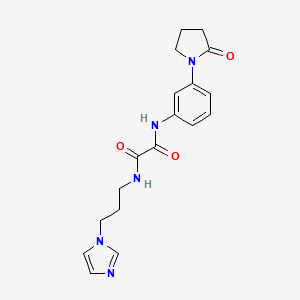
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound featuring both imidazole and pyrrolidinone moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the imidazole ring suggests potential biological activity, while the oxalamide linkage provides structural stability and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves a multi-step process:
-
Formation of the Imidazole Derivative: : The initial step involves the synthesis of the imidazole derivative. This can be achieved by reacting 1H-imidazole with 3-bromopropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.
-
Synthesis of the Pyrrolidinone Derivative: : The next step involves the preparation of the pyrrolidinone derivative. This is done by reacting 2-oxopyrrolidine with 3-bromobenzoyl chloride in the presence of a base to yield 3-(2-oxopyrrolidin-1-yl)benzoic acid.
-
Coupling Reaction: : The final step is the coupling of the two derivatives. The 3-(1H-imidazol-1-yl)propylamine is reacted with 3-(2-oxopyrrolidin-1-yl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the coupling reactions using more efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, typically forming N-oxides.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The aromatic ring in the pyrrolidinone moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the imidazole ring.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of oxalamides.
Substitution: Electrophilic substitution on the aromatic ring can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Imidazole N-oxide derivatives.
Reduction: Corresponding amines from the oxalamide linkage.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays due to its imidazole moiety.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible applications in the development of new materials with specific binding properties.
Wirkmechanismus
The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is largely dependent on its interaction with biological targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The oxalamide linkage provides a stable scaffold that can facilitate binding to specific proteins or receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)urea: Similar structure but with a urea linkage instead of oxalamide.
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)carbamate: Contains a carbamate linkage.
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)amide: Features an amide linkage.
Uniqueness
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to its oxalamide linkage, which provides enhanced stability and specific binding properties compared to urea, carbamate, or simple amide linkages. This makes it particularly useful in applications requiring robust and stable molecular interactions.
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-16-6-2-10-23(16)15-5-1-4-14(12-15)21-18(26)17(25)20-7-3-9-22-11-8-19-13-22/h1,4-5,8,11-13H,2-3,6-7,9-10H2,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBDHGQOZHQHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide](/img/structure/B2971457.png)
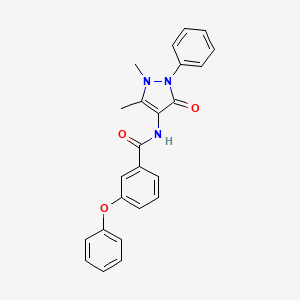
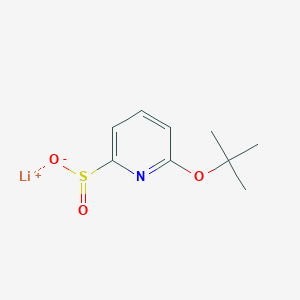
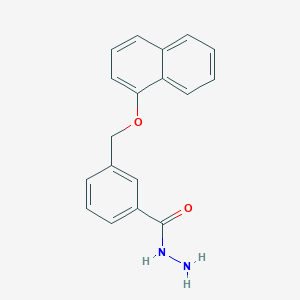
![4-[(4-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B2971462.png)
![ethyl 7-cyclohexyl-6-(3,5-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2971463.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfonylacetamide](/img/structure/B2971464.png)
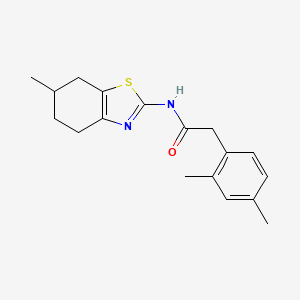
![2-(4-fluorobenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2971469.png)
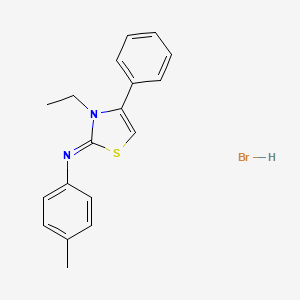
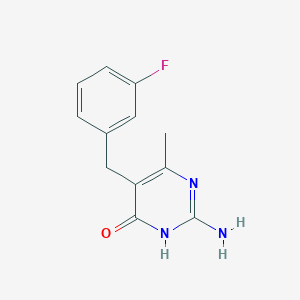
![2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2971473.png)

